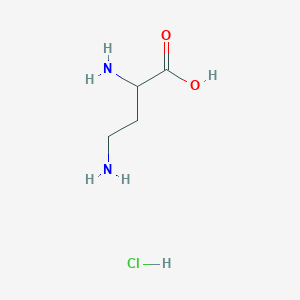

2,4-Diaminobutanoic acid hydrochloride

Übersicht

Beschreibung

2,4-Diaminobutanoic acid, also known as DABA, is a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor . It is an unnatural amino acid derivative . It is found in cell-wall peptidoglycan of Leifsonia bigeumensis sp .

Molecular Structure Analysis

The molecular formula of 2,4-Diaminobutanoic acid is C4H10N2O2 . Its average mass is 118.134 Da and its monoisotopic mass is 118.074226 Da .Chemical Reactions Analysis

2,4-Diaminobutanoic acid has been observed to exhibit reversible oxygenation behavior when complexed with Co(II) in aqueous solution . The oxygenated complex was determined to be [Co(DABA)2O2] .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Eco-toxicology

The scientific research on 2,4-Diaminobutanoic acid hydrochloride, commonly known as 2,4-D, primarily focuses on its environmental impact and eco-toxicological effects. Studies have identified 2,4-D as a widespread pollutant in environments where it's used, especially in agricultural settings. The herbicide has been detected in surface water, soil, and air, primarily in regions with high agricultural activity. The presence of 2,4-D in these environments has raised concerns due to its potential toxic effects on non-target organisms, including aquatic species and other wildlife (Islam et al., 2017). Additionally, studies have suggested that the introduction of 2,4-D resistant crops might lead to increased use of the herbicide and potentially higher residue levels in the environment, necessitating further research and more stringent regulation and policies to protect populations from exposure (Girón-Navarro et al., 2021).

Degradation and Treatment Processes

Research has also delved into the degradation processes and treatment options for contaminants like 2,4-D. Advanced oxidation processes (AOPs) have shown high efficiency in degrading 2,4-D in water systems. The studies evaluate and compare different AOPs, like ozonation, photocatalytic, photo-Fenton, and electrochemical processes, in terms of operation conditions, efficiencies, and by-products. Although some processes like ozonation and electrochemical methods demonstrate high degradation efficiencies, they also come with high energy costs. The findings from these studies are instrumental in determining viable operational conditions and achieving optimal efficiencies for the degradation of organic pollutants like 2,4-D in real wastewater scenarios (Girón-Navarro et al., 2021).

Health and Safety Assessments

Wirkmechanismus

The main action of DABA is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminobutanoic acid hydrochloride | |

CAS RN |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

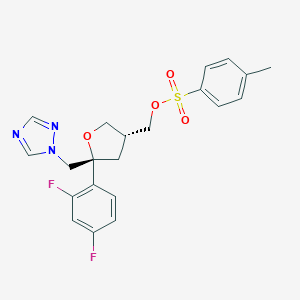

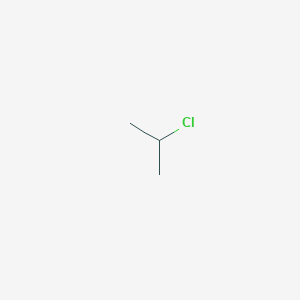

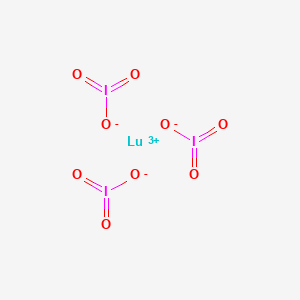

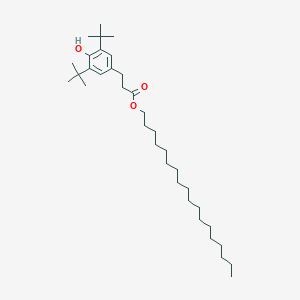

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)